Role as a Validated Intermediate in the Synthesis of the Angiotensin II Receptor Blocker Irbesartan
5-Phenyl-1-trityltetrazole is a specifically claimed and validated intermediate in multiple patented processes for the synthesis of the antihypertensive drug irbesartan [1]. Unlike the unprotected 5-phenyl-1H-tetrazole core, the trityl-protected form is required to achieve the necessary chemoselectivity in the convergent assembly of the irbesartan molecule. The patented processes explicitly outline the conversion of 5-phenyl-1-trityl-1H-tetrazole to the final API, establishing its critical role in the industrial production of this specific pharmaceutical [1].
| Evidence Dimension | Validated Use as a Key Intermediate in a Major Drug Synthesis |
|---|---|
| Target Compound Data | Explicitly claimed and used as an intermediate in patented processes for irbesartan [1]. |
| Comparator Or Baseline | Unprotected 5-phenyl-1H-tetrazole (CAS 18039-42-4) or other N-protected derivatives (e.g., N-benzyl). |
| Quantified Difference | The trityl-protected form is specifically required for the patented irbesartan synthetic route; its use is a documented, regulatory-relevant pathway, whereas the unprotected form or alternative protecting groups are not claimed in this context. |
| Conditions | As described in US patent application US20080103312A1 and related filings for the industrial synthesis of irbesartan [1]. |
Why This Matters
For procurement in pharmaceutical R&D or production of generic APIs, the compound's specific, patented role as an intermediate for irbesartan provides a clear, verifiable justification for selection over other 5-phenyltetrazole derivatives, which lack this documented and validated application pathway.
- [1] Mistry, D. N.; et al. Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole. US Patent Application US20080103312A1, filed August 28, 2007. View Source
